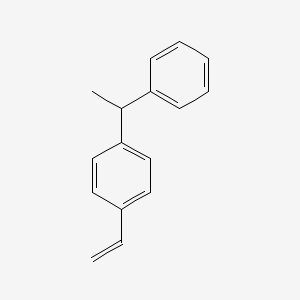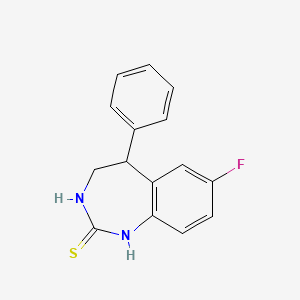![molecular formula C13H8N2O7 B14377428 (5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone CAS No. 89974-95-8](/img/structure/B14377428.png)
(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone is a chemical compound known for its unique structure and properties. It consists of a nitrofuran ring and a nitrophenyl oxirane moiety, making it an interesting subject for various chemical and biological studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 4-nitrophenyl oxirane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxirane derivatives.
科学研究应用
(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone involves its interaction with specific molecular targets. The nitrofuran moiety is known to interact with bacterial enzymes, leading to the generation of reactive oxygen species that can damage bacterial DNA and proteins. The oxirane ring can also react with nucleophiles in biological systems, leading to the inhibition of essential enzymes and pathways .
相似化合物的比较
Similar Compounds
- (5-Nitrofuran-2-yl)phenylmethanone
- Diethyl malonate
- Malonic acid derivatives
Uniqueness
(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone is unique due to its combination of a nitrofuran ring and a nitrophenyl oxirane moiety. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
89974-95-8 |
|---|---|
分子式 |
C13H8N2O7 |
分子量 |
304.21 g/mol |
IUPAC 名称 |
(5-nitrofuran-2-yl)-[3-(4-nitrophenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C13H8N2O7/c16-11(9-5-6-10(21-9)15(19)20)13-12(22-13)7-1-3-8(4-2-7)14(17)18/h1-6,12-13H |
InChI 键 |
DBSHYNHTKYMMGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2C(O2)C(=O)C3=CC=C(O3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)



![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)

![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)
![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)

![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)
stannane](/img/structure/B14377397.png)
![1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide](/img/structure/B14377415.png)


